![molecular formula C16H17N3O4 B4138767 2-[(2-methoxyethyl)amino]-5-nitro-N-phenylbenzamide](/img/structure/B4138767.png)
2-[(2-methoxyethyl)amino]-5-nitro-N-phenylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions or specific substitutions on the benzamide moiety. For instance, substituted 2-aminobenzo[b]pyrans, with structural similarities, were synthesized via three-component condensation involving aromatic aldehydes, cyanoacetic acid derivatives, and cyclic 1,3-diketones (Shestopalov et al., 2003). Another approach involved reacting 2-methoxy-5-nitrobenzoyl chloride with various amines, demonstrating a pathway to N-substituted 2-methoxy-5-nitrobenzamides, which could be reduced to the corresponding amino amides (Valenta et al., 1990).
Molecular Structure Analysis
Investigations into molecular structures have shown the importance of X-ray diffraction and NMR spectroscopy. For similar compounds, X-ray crystallography revealed detailed molecular and crystal structures, aiding in the understanding of the compound's conformation and intermolecular interactions (Galal et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving nitro and amino substitutions have profound effects on a compound's properties, including reactivity and potential applications in medicinal chemistry. Studies have shown that nitro-to-amino reductions can significantly alter the activity profile of related compounds (Singh et al., 2003).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the compound's behavior in different environments. Analyzing the crystal structure provides insight into the potential interactions and stability of the compound under various conditions (Aarset et al., 2013).
Chemical Properties Analysis
Chemical properties, such as reactivity with other compounds, stability under different conditions, and the potential for further functionalization, are essential for the compound's application in synthesis and development. The reductive chemistry of nitrobenzamides, for instance, reveals pathways to more reactive or stable derivatives depending on the conditions applied (Palmer et al., 1995).
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2-[(2-methoxyethyl)amino]-5-nitro-N-phenylbenzamide” would require appropriate safety precautions. This could include wearing personal protective equipment and working in a well-ventilated area. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin .
Future Directions
properties
IUPAC Name |
2-(2-methoxyethylamino)-5-nitro-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-23-10-9-17-15-8-7-13(19(21)22)11-14(15)16(20)18-12-5-3-2-4-6-12/h2-8,11,17H,9-10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNBKSNCBNCDBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethylamino)-5-nitro-N-phenylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.